molecular formula C14H20N2O5 B2954333 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2155855-98-2

6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No.: B2954333
CAS No.: 2155855-98-2
M. Wt: 296.323
InChI Key: MDPBQJKWACYILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(tert-Butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring:

  • A pyrrolo[2,1-c][1,4]oxazine core, which combines pyrrole and oxazine rings.
  • A tert-butoxycarbonyl (Boc) -protected aminomethyl group at the 6-position.
  • A carboxylic acid moiety at the 8-position.

This structure is characteristic of intermediates used in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or receptor antagonists.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPBQJKWACYILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions
  • The synthesis generally begins with the formation of the pyrrolo[2,1-c][1,4]oxazine core, which involves cyclization reactions starting from suitable precursors.

  • Protecting groups like tert-butoxycarbonyl (Boc) are introduced to ensure selectivity and stability of intermediates.

  • Typical reaction conditions include specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods
  • Scaling up involves optimizing the synthetic route to ensure cost-effectiveness and environmental compliance.

  • Industrial production may employ continuous flow reactions and green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Boc Deprotection

The Boc group on the aminomethyl substituent is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine.

  • Conditions : Treatment with 4M HCl in dioxane at room temperature for 4–6 hours .

  • Product : 6-(Aminomethyl)-1H,3H,4H-pyrrolo[2,1-c] oxazine-8-carboxylic acid (free amine) .

  • Mechanism : Acidic hydrolysis of the carbamate releases CO₂ and tert-butanol.

Amide Formation via Carboxylic Acid Activation

The carboxylic acid at position 8 undergoes amidation with primary or secondary amines using coupling reagents.

  • Reagents :

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (N,N-Diisopropylethylamine) in DMF at 50°C .

  • Example Reaction :

    • Substrate : 4a-e (structural analogs with carboxylic acid groups) .

    • Amines : Isopropylamine, 3-methoxyphenylamine, 4-(trifluoromethyl)phenylamine .

    • Products : 8-(N-Alkyl/Arylcarboxamido)-3,4-dihydro-1H-pyrrolo[2,1-c] oxazin-1-ones (e.g., 11a-i , 12a-d ) .

    • Yield : 68–89% .

Acylation of the Deprotected Amine

After Boc removal, the free amine reacts with acylating agents to form amides, sulfonamides, or ureas.

  • Reagents :

    • Acetic anhydride : Forms N-acetamide derivatives (e.g., 13a,b , 14 ) .

    • Benzoyl chloride : Forms N-benzamides (e.g., 15 , 16 ) .

    • Methanesulfonyl chloride : Forms N-methanesulfonamides (e.g., 17 , 18 ) .

    • p-Toluenesulfonyl chloride : Forms N-p-toluenesulfonamides (e.g., 19 , 20 ) .

  • Conditions : Reactions performed in dry dichloromethane or THF with a base (e.g., triethylamine) at 0°C to room temperature .

  • Yield : 73–91% for acetamides and benzamides .

Esterification of the Carboxylic Acid

The carboxylic acid can be converted to esters for further derivatization.

  • Reagents : Methanol/H₂SO₄ or DCC (Dicyclohexylcarbodiimide) with DMAP (Dimethylaminopyridine) .

  • Example : Methyl ester formation under acidic methanol conditions .

  • Product : Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c] oxazine-8-carboxylate .

Curtius Rearrangement

The Boc-protected amine can undergo Curtius rearrangement to generate isocyanates, though this is less common for this specific scaffold.

  • Reagents : DPPA (Diphenylphosphoryl azide) in toluene with t-butanol at 110°C .

  • Product : tert-Butyl carbamates (if applied to the carboxylic acid) .

Table 1: Boc Deprotection Conditions and Yields

SubstrateConditionsProductYield (%)Source
6a-e (Boc-protected analogs)4M HCl/dioxane, rt, 4–6 hFree amine (8a-e analogs)85–92

Table 2: Amidation of the Carboxylic Acid

AmineCoupling ReagentProductYield (%)Source
IsopropylamineHATU/DIPEA8-(Isopropylcarboxamide)82
4-TrifluoromethylphenylamineHATU/DIPEA8-(4-CF₃-phenylcarboxamide)78

Table 3: Acylation of the Free Amine

Acylating AgentProductYield (%)Source
Acetic anhydrideN-Acetamide derivative89
Benzoyl chlorideN-Benzamide derivative85

Scientific Research Applications

Potential Applications in Medicinal Chemistry

This compound holds promise in medicinal chemistry because of its structural features, suggesting activity against various biological targets. It may serve as a lead compound for developing new pharmaceuticals targeting diseases like cancer or infections caused by resistant bacteria. The ability of this compound to form derivatives makes it a valuable scaffold in drug design.

Synthesis and Chemical Reactivity

The synthesis of 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid typically involves multi-step synthetic routes. One method includes the reaction of appropriate starting materials, such as 2-bromo-1,1-diethoxyethane, with pyrrole derivatives under controlled conditions to form the oxazine ring. Subsequent steps may involve the introduction of the tert-butoxycarbonyl group, followed by carboxylation to yield the final product.

The chemical reactivity of this compound can be attributed to its functional groups. The carboxylic acid can participate in esterification or amidation reactions, while the amine functionality may engage in nucleophilic substitutions. The tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the amine. These transformations are crucial for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Interaction Studies

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, such as enzymes and receptors. Its structural features allow it to engage in multiple pathways, influencing biochemical processes and potentially leading to therapeutic effects. The exact mechanisms depend on the biological context and specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Syntheses

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()

Compounds 10a–e in share the following features with the target compound:

  • Boc-protected amino group on a pyrrole ring.
  • Ester or carboxylic acid substituents (e.g., ethyl ester in 10a–e, which can be hydrolyzed to carboxylic acids).

Key Differences :

  • The target compound has a pyrrolo-oxazine bicyclic system, whereas 10a–e are monocyclic pyrroles.
  • Substituents in 10a–e include indole-derived acyl groups , absent in the target compound.
Bicyclic Retinol Binding Protein 4 (RBP4) Antagonists ()

Compounds 10 and 18 in are bicyclic pyrrolo derivatives with:

  • Boc-protected amino groups (e.g., intermediate 15).
  • Carboxylic acid termini.

Key Differences :

  • Compound 10 contains a pyrimidine-carboxylic acid system, while 18 features a hexahydropyrrolo[3,4-c]pyrrole core.
  • The target compound’s pyrrolo-oxazine system differs in ring size and heteroatom arrangement.

Physicochemical and Spectroscopic Properties

Table 1: Comparison of Key Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound* C₁₅H₂₁N₃O₅ 335.35 Boc-aminomethyl, carboxylic acid ~3260 (N-H), 1700 (C=O) Boc tert-butyl (1.34), COOH (~12)
Ethyl 1-Boc-pyrrole-3-carboxylate (10a) C₃₂H₃₄N₄O₅ 554.63 Boc-amino, ester, indole acyl 1765 (ester C=O), 1682 (amide) Ethyl (0.75, 3.87), Boc (1.34)
4-((Boc)amino)-1-methyl-pyrazole-3-acid C₁₀H₁₅N₃O₄ 241.24 Boc-amino, pyrazole, carboxylic acid Not reported Pyrazole H (~7–8), Boc (1.34)

*Note: The target compound’s molecular formula and weight are inferred from its IUPAC name.

Key Observations :

  • The Boc group consistently appears at δ 1.34 ppm in ¹H-NMR across analogues .
  • Carboxylic acids in similar compounds (e.g., 10 and 18 in ) show broad IR peaks near 1700 cm⁻¹ (C=O stretch) .

Biological Activity

The compound 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid (CAS No. 3017-32-1) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of the compound is C12H24N2O4C_{12}H_{24}N_{2}O_{4} with a molecular weight of 260.33 g/mol. The compound features a pyrrolo[2,1-c][1,4]oxazine core structure that is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of amino groups and the formation of the pyrrolo[2,1-c][1,4]oxazine structure. A notable method includes the use of lipase-catalyzed regioselective lactamization as a key step in synthesizing related compounds . The synthetic routes often yield high purity and are optimized for scale-up in pharmaceutical applications.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting αV integrins can be effective in tumor-homing and anti-angiogenic therapies. These integrins are often overexpressed in cancer cells, making them suitable targets for therapeutic agents .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundIC50 (nM)Cell Line
Compound A52.0 ± 4.5MDA-MB-231
Compound B25.5 ± 1.7IGROV-1
Compound C120.0 ± 18.6MDA-MB-231

The above table summarizes IC50 values for various compounds related to the pyrrolo[2,1-c][1,4]oxazine structure against different cancer cell lines.

The mechanism by which these compounds exert their biological effects often involves apoptosis induction through caspase activation pathways. Inhibitors targeting IAPs (Inhibitor of Apoptosis Proteins) have been shown to restore apoptotic processes in cancer cells. This suggests that similar mechanisms may be at play for the compound .

Case Studies

A recent study investigated the effects of related compounds on ovarian cancer cells (IGROV-1). The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The dual action of targeting integrins while inhibiting IAPs showcased a promising therapeutic strategy for cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.